Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₉H₁₆N₂O₂ with a molecular weight of 184 daltons. The compound exists as a bicyclic structure characterized by its distinctive octahydropyrrolo[3,4-c]pyrrole core framework, which represents a fully saturated version of the parent pyrrolo[3,4-c]pyrrole system. The International Union of Pure and Applied Chemistry nomenclature specifically designates this compound as this compound, reflecting the positioning of the ethyl carboxylate substituent at the 3a position of the bicyclic scaffold.
The structural complexity of this compound stems from its bridged nitrogen-containing heterocyclic framework, which creates unique three-dimensional spatial arrangements that influence both its chemical reactivity and biological activity potential. The compound typically appears in laboratory settings as a dihydrochloride salt form, designated as this compound dihydrochloride, which enhances its solubility characteristics and stability profile for synthetic applications. This salt formation carries the molecular formula C₉H₁₈Cl₂N₂O₂ with an increased molecular weight of 257.16 daltons.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O₂ | |
| Molecular Weight | 184 Da | |
| LogP | -0.82 | |
| Polar Surface Area | 50 Ų | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 3 | |
| Number of Rings | 2 |
The computational chemistry analysis reveals important characteristics regarding the compound's physicochemical profile. The negative logarithm of the partition coefficient value of -0.82 indicates favorable aqueous solubility characteristics, while the polar surface area of 50 square angstroms suggests appropriate membrane permeability properties for potential biological applications. The presence of three hydrogen bond acceptors and two hydrogen bond donors contributes to the compound's ability to participate in intermolecular interactions, which proves crucial for both synthetic transformations and potential biological target engagement.
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from the rich historical foundation of pyrrole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in the late nineteenth century. Knorr's seminal contributions to heterocyclic chemistry, particularly through the development of the Knorr pyrrole synthesis in 1883, established fundamental methodologies for constructing nitrogen-containing five-membered rings that continue to influence contemporary synthetic approaches. His discovery of antipyrine, the first synthetic pharmaceutical compound, demonstrated the medicinal potential inherent in pyrrole-based structures and laid the groundwork for subsequent investigations into more complex bicyclic analogs.
The evolution from simple pyrrole structures to sophisticated bicyclic systems like this compound reflects decades of advancement in understanding heterocyclic reactivity patterns and synthetic methodologies. The Knorr synthesis, which involves the reaction of beta-ketoesters with ammonia or primary amines in the presence of reducing agents, provided the conceptual framework for developing more complex ring-forming reactions. This historical methodology demonstrated how zinc dust and acetic acid could catalyze the formation of substituted pyrroles at room temperature, establishing principles that would later inform the development of modern synthetic approaches to bicyclic systems.
The subsequent development of the Hantzsch pyrrole synthesis by Arthur Rudolf Hantzsch further expanded the synthetic toolkit available for pyrrole construction. This complementary methodology, involving the reaction of beta-ketoesters with ammonia and alpha-haloketones, provided alternative pathways for accessing substituted pyrrole derivatives and demonstrated the versatility of multi-component reactions in heterocyclic synthesis. The mechanistic insights gained from studying these classical transformations, particularly the role of enamine intermediates and intramolecular cyclization processes, proved instrumental in developing strategies for constructing the more complex bicyclic frameworks exemplified by this compound.
Table 2: Historical Milestones in Pyrrole Chemistry Leading to Bicyclic Analogs
Role in Bicyclic Alkaloid Analog Development
This compound occupies a pivotal position in contemporary medicinal chemistry research focused on developing bicyclic alkaloid analogs with enhanced pharmacological properties. The compound's structural framework provides a versatile scaffold that mimics key architectural features found in naturally occurring alkaloids while offering improved synthetic accessibility and potential for structural modification. Research investigations have demonstrated its utility in constructing polyfunctional hexahydropyrrolo derivatives through Hantzsch-type domino processes, which involve initial nucleophilic carbon-addition or substitution followed by intramolecular nucleophilic addition reactions.
The synthetic applications of this compound extend beyond simple structural elaboration to encompass sophisticated cascade reaction sequences that generate complex molecular architectures. Recent developments in visible-light photoredox catalysis have enabled new approaches to bicyclic alkaloid synthesis, utilizing ethyl 2-(acetoxymethyl)acrylate as a 1,3-bis radical acceptor in conjunction with cyclic nitrogen,nitrogen-dialkylanilines as radical 1,3-bis radical donors. These methodologies produce valuable bicyclic alkaloid skeletons, including 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane derivatives, which are challenging to access through traditional Robinson tropane synthesis approaches.
The development of bicyclic alkaloid analogs based on the this compound framework has particular significance for medicinal chemistry applications targeting neurological and psychiatric disorders. The octahydrocyclopenta[c]pyrrolo core structure has demonstrated promising activity as an antagonist of retinol-binding protein 4, suggesting potential therapeutic applications in metabolic disorders. This biological activity profile, combined with the compound's synthetic accessibility, positions it as an attractive starting point for structure-activity relationship studies aimed at optimizing pharmacological properties.
Table 3: Synthetic Applications of this compound in Alkaloid Analog Development
| Application | Methodology | Products | Biological Relevance |
|---|---|---|---|
| Polyfunctional Synthesis | Hantzsch-type Domino Process | Hexahydropyrrolo Derivatives | Enhanced Structural Diversity |
| Bicyclic Framework Construction | Photoredox Catalysis | Azabicyclo Systems | Neurological Applications |
| Alkaloid Analog Development | Multi-component Reactions | Complex Heterocycles | Pharmaceutical Targets |
| Structure-Activity Studies | Systematic Modification | Optimized Analogs | Therapeutic Development |
Advanced synthetic methodologies have enabled the preparation of sophisticated derivatives incorporating the this compound framework into larger molecular architectures. The synthesis of compounds such as ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate demonstrates the potential for incorporating additional pharmacophoric elements while maintaining the core bicyclic structure. These complex analogs provide opportunities for exploring diverse biological targets and developing compounds with improved selectivity profiles and enhanced therapeutic indices.
Properties
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9;;/h7,10-11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUOFXQGCUCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives in Subcritical Water
This method details the green synthesis of octahydropyrrolo[3,4-c]pyrrole N-benzoylthioureas and 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water in a stainless steel reactor.
- Load a 200 mL stainless steel reactor with octahydropyrrolo[3,4-c]pyrroles (1 mmol), benzoyl isothiocyanate (2 mmol), and 75 mL of ultra-pure water.
- Purge the reactor with nitrogen to remove air, then fix the internal pressure at 30 bar using nitrogen.
- Stir the mixture at 130 °C for 4 hours.
- Cool and depressurize the reactor, then extract the mixture using dichloromethane (DCM).
- Purify the crude product via column chromatography (EtOAc:hexane / 1:3) to yield compounds 3a-b.
| Compound | Yield (%) |
|---|---|
| 3a | 80 |
| 3b | 82 |
Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives in Acetone
This method describes the synthesis of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives in acetone at reflux temperature.
- Stir a solution of octahydropyrrolo[3,4-c]pyrroles 2a (0.37 g, 1 mmol) or 2b (0.43 g, 1 mmol) in acetone (20 mL).
- Add a solution of benzoyl isothiocyanate (0.33 g, 2 mmol) in acetone (10 mL).
- Stir the mixture at reflux temperature for 36 hours.
- Evaporate the solvent under reduced pressure.
- Purify the crude mixture by column chromatography (EtOAc:hexane / 1:3) to yield compound 3a,b.
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 3a | 86 | 110-112 |
Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water
This procedure outlines the synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives in subcritical water using a similar setup as described for the N-benzoylthiourea derivatives.
- Load the reactor with octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea 3a or 3b (1 mmol), an appropriate α-haloketone (1.2 mmol), and 75 mL of ultra-pure water.
- After purging with nitrogen, fix the internal pressure at 30 bar using nitrogen.
- Stir the mixture at 130 °C for 2 hours.
- Cool and depressurize the reactor, then extract the mixture using DCM.
- Purify the crude product by column chromatography (EtOAc:hexane / 1:4) to afford compounds 4a-j.
Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Acetone
- Stir a solution of 3a (0.53 g, 1 mmol) or 3b (0.59 g, 1 mmol) in acetone (20 mL).
- Add a solution of an appropriate α-haloketone (1.2 mmol) in acetone (10 mL).
- Stir the mixture at reflux temperature for 18 hours.
- Evaporate the solvent under reduced pressure, quench with saturated aqueous sodium chloride, and extract with DCM.
- Purify the crude mixture by column chromatography (EtOAc:hexane/1:4) to afford compound 4a-j.
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4a | 78 | 145-147 (decomp) |
New Octahydro-pyrrolo[3,4-c]-pyrrole Derivatives Preparation
The preparation of compounds of formula (I) may be carried out in sequential or convergent synthetic routes.
One-Pot Synthesis of Tetrahydro-pyrrolobenzodiazepines
Characterization Data for Select Intermediates and Products
Spectroscopic data, including 1H NMR and 13C NMR, as well as HRMS (ESI-TOF) data, are available for the following compounds:
- ethyl (1R,3S,3aR,6aS)-3-(2-azidophenyl)-5-ethyl-1-methyl-4,6-dioxo-2-(2-oxo-2-phenylethyl)octa-hydropyrrolo[3,4-c]pyrrole-1-carboxylate (6a)
- ethyl (9R,9aS,12aR)-11-ethyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo-[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7a)
- ethyl (9R,9aS,12aR)-9,11-dimethyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]-pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7b)
- ethyl (9R,9aS,12aR)-9-methyl-10,12-dioxo-6-phenyl-11-propyl-7,9,9a,10,11,12,12a,12b-octahydroben-zo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7c)
- ethyl (9R,9aS,12aR)-11-cyclohexyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahy-drobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7d)
- ethyl (9R,9aS,12aR,12bS)-11-benzyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahy-drobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7e)
- methyl (9R,9aS,12aR)-11-ethyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydro-benzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7f)
- methyl (9S,9aS,12aR)-11-ethyl-9-(hydroxymethyl)-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7g)
- ethyl (9R,9aS,12aR)-2-chloro-11-ethyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7h)
- ethyl (9R,9aS,12aR)-2-bromo-11-ethyl-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octa-hydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7i)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-3-methoxy-9-methyl-10,12-dioxo-6-phenyl-7,9,9a,10,11,12,12a, 12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7j)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-6-(4-fluorophenyl)-9-methyl-10,12-dioxo-7,9,9a,10,11,12,12a, 12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7k)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-9-methyl-10,12-dioxo-6-(p-tolyl)-7,9,9a,10,11,12,12a,12b-octahy-drobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7l)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-9-methyl-10,12-dioxo-6-(4-(trifluoromethyl)phenyl)-7,9,9a,10,11, 12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7m)
- ethyl (9R,9aS,12aR)-6-(4-bromophenyl)-11-ethyl-9-methyl-10,12-dioxo-7,9,9a,10,11,12,12a,12b-octa-hydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7n)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-9-methyl-10,12-dioxo-6-(thiophen-2-yl)-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7o)
- ethyl (9R,9aS,12aR)-6-cyclopropyl-11-ethyl-9-methyl-10,12-dioxo-7,9,9a,10,11,12,12a,12b-octahydro-benzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (7p)
- methyl (9R,9aS,12aR,12bS)-11-ethyl-9-methyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10a)
- ethyl (9R,9aS,12aR,12bS)-11-cyclohexyl-9-methyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10b)
- ethyl (9R,9aS,12aR,12bS)-11-benzyl-9-methyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10c)
- methyl (9R,9aS,12aR,12bS)-9,11-diethyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydro-benzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10d)
- methyl (9R,9aS,12aR,12bS)-11-ethyl-9-isobutyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10e)
- methyl (9R,9aS,12aR,12bS)-2-chloro-9,11-diethyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10f)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-9-methyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a,12b-octahydro-dioxolo[4',5':4,5]benzo[1,2-f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10g)
- methyl (9R,9aS,12aR,12bS)-2-bromo-9-ethyl-7,10,12-trioxo-6-phenyl-11-propyl-7,9,9a,10,11,12,12a, 12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10h)
- ethyl (9R,9aS,12aR,12bS)-11-ethyl-3-methoxy-9-methyl-7,10,12-trioxo-6-phenyl-7,9,9a,10,11,12,12a, 12b-octahydrobenzo[f]pyrrolo[3',4':3,4]pyrrolo[1,2-d]diazepine-9-carboxylate (10i)
Chemical Reactions Analysis
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been explored for its potential in drug development due to its biological activities. Notable applications include:
- Antiviral Activity : Derivatives of this compound have been investigated for their efficacy against viral infections, particularly HIV. Research indicates that these derivatives can act on CCR5 receptors, which are crucial for HIV entry into cells . The need for new pharmacological agents in HIV treatment highlights the importance of this compound.
- Histamine H4 Receptor Ligands : Compounds derived from this compound have been identified as ligands for the histamine H4 receptor. This receptor plays a significant role in inflammatory responses, making these derivatives potential candidates for treating conditions such as asthma and allergic rhinitis .
- Nicotinic Acetylcholine Receptor Ligands : Research has shown that certain derivatives exhibit high affinity for alpha4beta2 and alpha7 nicotinic acetylcholine receptors. These interactions suggest potential uses in neuropharmacology, particularly for conditions related to cognitive function and neurodegenerative diseases .
This compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives possess antimicrobial activity against multiple bacterial and fungal strains, indicating their potential in developing new antimicrobial agents .
- Binding Affinity Studies : Interaction studies reveal that the compound has a significant binding affinity with various biological targets, which can be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate with structurally related pyrrole and fused-pyrrole derivatives:
Key Observations
Pyridine-fused analogs (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) introduce aromatic nitrogen, altering electronic properties and reactivity .
Synthetic Methods :
- Azide-containing derivatives (e.g., 5-(3-azidophenyl)-substituted pyrroles) are synthesized via diazotization and azide substitution at 0–5°C, followed by 24-hour stirring . This contrasts with the pyridine-fused analogs, which are prepared under milder conditions with consistent 60% yields .
Analytical Data :
- Mass spectrometry (MS) and NMR are critical for confirming structures. For example, the azidophenyl derivative shows a molecular ion peak at m/z 454 and distinct ¹³C NMR signals at 147.87 ppm and 163.88 ppm .
Commercial Viability :
- Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is listed as discontinued across multiple suppliers, unlike its substituted derivatives (e.g., dibenzyl-phenyl variant), which remain available at 94% purity .
Research Implications
- Pharmacological Potential: Substituted derivatives (e.g., dibenzyl-phenyl) may offer improved bioavailability due to lipophilic groups, whereas the base compound’s simplicity could aid in crystallography studies using programs like SHELX .
- Synthetic Challenges : The discontinued status of the base compound suggests synthetic or stability issues, urging exploration of alternative routes (e.g., flow chemistry) for scalable production.
Biological Activity
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a compound of increasing interest due to its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as octahydropyrrolo derivatives, characterized by a bicyclic structure that enhances its reactivity and solubility. The presence of a carboxylate group is significant for its biological interactions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bicyclic structure | Specific arrangement of functional groups |
| Octahydropyrrolo derivatives | General class | Varying substitutions on nitrogen or carbon atoms |
Pharmacological Potential
Research indicates that derivatives of octahydropyrrolo compounds exhibit significant biological activity, particularly as orexin receptor modulators. Orexin receptors are critical in regulating sleep-wake cycles and appetite, suggesting potential therapeutic applications in treating sleep disorders and obesity. In vitro studies have shown that this compound can influence neuronal activity, although specific biological assays are necessary to determine its efficacy and safety profile in vivo .
The mechanism of action involves interaction with specific neurotransmitter systems. Understanding these interactions is crucial for assessing therapeutic potential and side effects. Binding assays and functional studies on neuronal cells are essential for elucidating these mechanisms .
Case Studies and Research Findings
- Orexin Receptor Modulation : A study demonstrated that octahydropyrrolo derivatives could modulate orexin receptors effectively, influencing sleep patterns in animal models. This suggests a pathway for developing treatments for insomnia and related disorders .
- Antimicrobial Activity : In a separate investigation, related compounds exhibited antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 7.81 to 62.5 µg/mL, indicating potent activity .
- Cytotoxic Effects : Research focused on the cytotoxic effects of pyrrole derivatives revealed promising results in inhibiting cancer cell proliferation. The antiproliferative activity was assessed using resazurin assays, confirming the potential of these compounds in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-component reactions (MCRs) are widely used for constructing polycyclic pyrrolidine frameworks. For example, cyclocondensation of amines, ketones, and activated esters under reflux in aprotic solvents (e.g., acetonitrile) yields high-purity products. Optimization should focus on temperature control (80–100°C), stoichiometric ratios, and catalytic additives (e.g., acetic acid) to minimize side reactions .
- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using -NMR and -NMR to distinguish between stereoisomers .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of ethyl octahydropyrrolo[3,4-c]pyrrole derivatives?
- Methodology :
- NMR : -NMR coupling constants and NOESY experiments can resolve axial/equatorial proton configurations in the fused pyrrolidine system .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry, as demonstrated for related octahydropyrrolo[3,4-c]pyrrole carboxylates (e.g., R-factor = 0.054 for structural refinement) .
- IR Spectroscopy : Carbonyl stretching frequencies (~1650–1720 cm) help identify ester and ketone functional groups .
Q. What are the documented pharmacological applications of octahydropyrrolo[3,4-c]pyrrole derivatives in preclinical studies?
- Methodology : Patent data indicates that disubstituted derivatives (e.g., methyl ketone analogs) act as CNS-targeting agents, with in vitro assays showing affinity for serotonin and dopamine receptors. Structure-activity relationship (SAR) studies recommend modifying the ester group (e.g., ethyl to tert-butyl) to enhance blood-brain barrier penetration .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic routes be resolved, particularly for enantiomerically pure this compound?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers, validated by polarimetry or circular dichroism (CD) .
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key cyclization steps to enforce stereocontrol, as demonstrated in related pyrrolidine syntheses .
- Data Contradiction : Discrepancies in reported optical rotations may arise from residual solvents; ensure rigorous drying and use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. What mechanistic insights explain the variability in yields during scale-up synthesis of this compound?
- Methodology :
- Kinetic Studies : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., imine formation vs. cyclization). Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize intermediates .
- Byproduct Analysis : LC-MS and -NMR (for fluorinated analogs) can detect side products like over-oxidized pyrroles or ester hydrolysis derivatives .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity data to design derivatives with enhanced potency. Substituents at the 3a-position significantly influence binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
